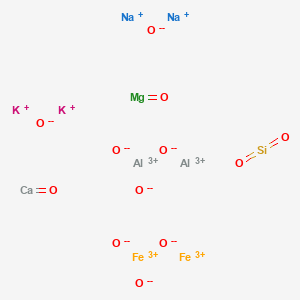
H-GLUTANED
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Glutaned, also known as glutathione, is a tripeptide composed of glutamic acid, cysteine, and glycine. It is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular homeostasis. In recent years, H-Glutaned has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Micropollutants in Water
- UV-based Processes for Micropollutants Control : UV-oxidation with hydrogen peroxide has shown promise in removing micropollutants in water, indicating its potential application in drinking water treatment and water reuse (Yang et al., 2014).
2. Glucocorticoid Manipulations in Free-Living Animals
- Glucocorticoids and Reproductive Effort : Experimental glucocorticoid manipulations reveal their complex role in regulating parental care, energy balance, and stress responses in vertebrate taxa, implicating their multifaceted influence in life-history and fitness variation (Crossin et al., 2016).
3. Hydrogen's Role in Glucose Transport
- Hydrogen in Glucose Uptake : Hydrogen has been found to promote glucose uptake into skeletal muscle via the translocation of glucose transporter Glut4, indicating its potential as a therapeutic alternative in type 1 diabetes mellitus treatment (Amitani et al., 2013).
4. Konjac Glucomannan Hydrolysates (GMH)
- GMH in Skin Health and Acne Vulgaris : Glucomannan hydrolysates have been shown to have positive prebiotic properties and potential as a prophylactic or novel topical therapeutic product for acne vulgaris and general skin health improvement (Bateni et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound H-GLUTANED involves the reaction of glutaric anhydride with hydrazine hydrate in the presence of acetic acid followed by the reaction with hydrogen peroxide and sulfuric acid.", "Starting Materials": [ "Glutaric anhydride", "Hydrazine hydrate", "Acetic acid", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Glutaric anhydride is dissolved in acetic acid.", "Step 2: Hydrazine hydrate is added dropwise to the solution and stirred for 2 hours at room temperature.", "Step 3: The resulting solution is heated to 70°C and stirred for 4 hours.", "Step 4: Hydrogen peroxide is added dropwise to the solution and stirred for 2 hours at 70°C.", "Step 5: Sulfuric acid is added to the solution and stirred for 1 hour at room temperature.", "Step 6: The solution is filtered and the solid product is washed with water and dried." ] } | |
CAS-Nummer |
148822-93-9 |
Produktname |
H-GLUTANED |
Molekularformel |
C37H34FN3O7 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;N'-[3-[dihydroxy(methyl)silyl]propyl]ethane-1,2-diamine](/img/structure/B1176662.png)

